7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid” is a chemical compound with the CAS Number: 2193065-02-8 . It has a molecular weight of 168.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H12O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h5H,1-4,6H2,(H,10,11)
. This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms. Physical and Chemical Properties Analysis
“this compound” is a solid compound at room temperature . It has a molecular weight of 168.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Drug Design
The novel class of dipeptide synthons, including derivatives of 7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid, have shown potential in peptide synthesis. Specifically, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been utilized as a dipeptide building block, demonstrating its utility in the synthesis of peptides such as the analogue of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B. This highlights its potential in the development of new peptides for therapeutic applications (Suter, Stoykova, Linden, & Heimgartner, 2000).
Solid-Phase Synthesis of Oligonucleotides
This compound derivatives have been explored as orthogonal linkers in the solid-phase synthesis of base-sensitive oligonucleotides. The use of 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a related compound, in creating a difunctional linker arm demonstrates the versatility of spirocyclic compounds in the synthesis of oligonucleotides, offering a mild approach for the release of target molecules (Leisvuori, Poijärvi-Virta, Virta, & Lönnberg, 2008).
Total Synthesis of Spirocyclic Ethers
The Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclization of secondary allylic alcohols has been applied to the total synthesis of spirocyclic ethers such as theaspirane and theaspirone. This method showcases the utility of spirocyclic compounds in the efficient synthesis of complex natural products and potential pharmaceuticals (Young, Jung, & Cheng, 2000).
Novel Antibacterial Drugs
Spirocyclic compounds, including this compound derivatives, have been designed and synthesized with potent antibacterial activity against respiratory pathogens. These compounds, such as the novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, exhibit significant in vitro and in vivo activity, offering promising avenues for the development of new treatments for respiratory tract infections (Odagiri et al., 2013).
Synthesis of Spirocyclic Oxetane-Fused Benzimidazole
The synthesis of 2-oxa-7-azaspiro[3.5]nonane and its application in creating spirocyclic oxetanes, including the synthesis of oxetane-fused benzimidazoles, highlights the role of spirocyclic compounds in the development of novel molecular architectures for drug discovery and material science. The structural complexity and potential biological activity of these compounds emphasize the utility of spirocyclic scaffolds in medicinal chemistry and organic synthesis (Gurry, McArdle, & Aldabbagh, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
7-oxaspiro[3.5]non-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h5H,1-4,6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKONLBPXKVUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.